molecular formula C22H23N5O3 B14936418 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide

Cat. No.: B14936418
M. Wt: 405.4 g/mol
InChI Key: RQRXUUPTJDIHDZ-UHFFFAOYSA-N
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Description

The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide features a hybrid structure combining a 1,2,4-triazole ring, a 3,4-dimethoxyphenethyl chain, and an indol-3-yl acetamide moiety.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C22H23N5O3/c1-29-18-9-7-14(11-19(18)30-2)8-10-20-24-22(27-26-20)25-21(28)12-15-13-23-17-6-4-3-5-16(15)17/h3-7,9,11,13,23H,8,10,12H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

RQRXUUPTJDIHDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst such as aluminum chloride.

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the triazole and indole intermediates through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Oxidized derivatives of the indole moiety

    Reduction: Reduced derivatives of the triazole ring

    Substitution: Substituted derivatives at the dimethoxyphenyl group

Scientific Research Applications

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent, targeting pathways such as cyclooxygenase (COX) inhibition.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s indole moiety allows it to bind to specific receptors, modulating various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Containing Acetamides

Compound 6a-m and 7a-m ()

These derivatives, synthesized via 1,3-dipolar cycloaddition, feature a naphthalenyloxy-methyl-1H-1,2,3-triazole core linked to substituted phenylacetamides. Key distinctions from the target compound include:

  • Structural differences: The use of 1,2,3-triazole (vs. 1,2,4-triazole) and naphthalene (vs.
  • Biological activity: Nitro-substituted derivatives (e.g., 6b, 6c) exhibit enhanced electronic effects (IR: 1504–1535 cm⁻¹ for NO₂) but may suffer from toxicity, unlike the target compound’s methoxy groups .
Property Target Compound 6b (Nitro Derivative)
Core Heterocycle 1,2,4-Triazole 1,2,3-Triazole
Aromatic Group Indol-3-yl Naphthalene + Nitrophenyl
Key IR Stretch (C=O) ~1670 cm⁻¹ (est.) 1682 cm⁻¹
Bioactivity Hypothesized enzyme inhibition Anti-inflammatory (TLC-based)

Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()

Rip-B shares the 3,4-dimethoxyphenethyl chain but replaces the triazole-indole system with a benzamide. Key contrasts:

  • Synthetic simplicity : Rip-B forms via direct acylation (80% yield) vs. multi-step cycloaddition for the target compound.
  • Bioactivity : Benzamides often exhibit weaker target binding due to reduced hydrogen-bonding capacity compared to triazole-indole hybrids .

Indole-Based CYP51 Inhibitors ()

Compound (b) (2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide) shares the indol-3-yl acetamide motif but includes a pyridinylethyl group and chlorobenzoyl substitution.

  • Target specificity : The pyridinylethyl group may enhance blood-brain barrier penetration, while the target compound’s triazole could improve metabolic stability .

Anti-Exudative Triazole Derivatives ()

Derivatives like 3.1–3.21 (2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) were tested against diclofenac sodium.

Hydroxyacetamide Antiproliferatives ()

Compounds FP1–12 incorporate imidazolone and triazole sulfanyl groups.

  • Synthetic challenges : FP1–12 require zeolite catalysis and prolonged reflux, whereas the target compound’s synthesis is more streamlined.
  • Activity : Hydroxyacetamides show antiproliferative effects, but the target compound’s dimethoxyphenyl group may enhance cellular uptake .

Physicochemical and Crystallographic Comparisons

Crystal Packing (Evidences 7–8)

  • The target compound’s 3,4-dimethoxyphenethyl group likely induces similar packing to ’s azanium chloride (monoclinic P21/c), but the indole-triazole system may reduce solubility vs. dichlorophenyl-thiazol analogs (e.g., ’s compound, solubility ~459 K) .

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